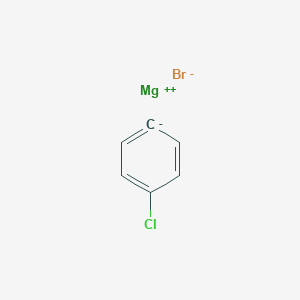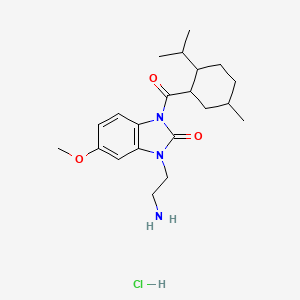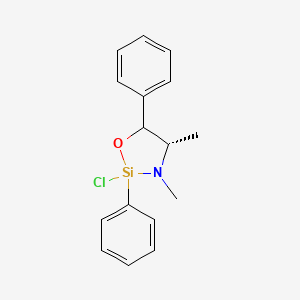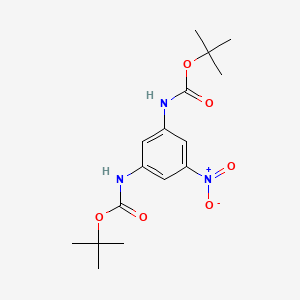![molecular formula C20H36O6 B15286906 7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thromboxane B1 is a member of the thromboxane family, which are eicosanoids derived from arachidonic acid. Thromboxanes play a crucial role in hemostasis and thrombosis by promoting platelet aggregation and vasoconstriction. Thromboxane B1 is a stable metabolite of thromboxane A2, which is known for its potent biological activities .
准备方法
Synthetic Routes and Reaction Conditions: Thromboxane B1 can be synthesized through the reduction of thromboxane B2. The double bond at position 5-6 in thromboxane B2 is reduced to a single bond to form thromboxane B1 . The synthesis involves the use of specific reducing agents under controlled conditions to ensure the selective reduction of the double bond.
Industrial Production Methods: Industrial production of thromboxane B1 typically involves the large-scale synthesis of thromboxane B2 followed by its reduction. The process requires stringent quality control measures to ensure the purity and stability of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes.
化学反应分析
Types of Reactions: Thromboxane B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions:
Oxidation: Thromboxane B1 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: The reduction of thromboxane B2 to thromboxane B1 involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of thromboxane B1, which are useful for further biochemical and pharmacological studies.
科学研究应用
Thromboxane B1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, thromboxane B1 is used as a reference compound for studying the synthesis and reactivity of eicosanoids. It serves as a model for developing new synthetic methodologies and understanding the mechanisms of eicosanoid biosynthesis.
Biology: In biological research, thromboxane B1 is used to study the role of thromboxanes in cellular signaling and physiological processes. It helps in elucidating the pathways involved in platelet aggregation, vasoconstriction, and inflammation.
Medicine: Thromboxane B1 is crucial in medical research for understanding the pathophysiology of cardiovascular diseases, such as myocardial infarction and stroke. It is also used to develop and test new therapeutic agents targeting thromboxane pathways.
Industry: In the pharmaceutical industry, thromboxane B1 is used in the development of drugs that modulate thromboxane activity. It is also employed in the production of diagnostic kits for measuring thromboxane levels in biological samples.
作用机制
Thromboxane B1 exerts its effects by binding to thromboxane receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the G protein Gq, leading to the activation of phospholipase C and the subsequent release of intracellular calcium . This cascade of events results in platelet aggregation and vasoconstriction, which are critical for hemostasis and thrombosis.
相似化合物的比较
Thromboxane A2: A potent vasoconstrictor and promoter of platelet aggregation, but it is chemically unstable and rapidly hydrolyzes to thromboxane B2.
Thromboxane B2: A stable metabolite of thromboxane A2, but it retains the double bond at position 5-6.
Thromboxane B1’s stability makes it a valuable compound for research and industrial applications, providing insights into the biological functions and therapeutic potential of thromboxanes.
属性
分子式 |
C20H36O6 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24) |
InChI 键 |
JSDWWNLTJCCSAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)


![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)


